molecular formula C18H20N2O2S B4916628 6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Cat. No.: B4916628
M. Wt: 328.4 g/mol
InChI Key: MAMGBHZLPZKXPP-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide typically involves the condensation of appropriate starting materials under specific reaction conditions. . This reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenylacetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is unique due to its specific structural features and the combination of functional groups that confer distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-7-8-13-14(9-11)23-18(16(13)17(19)22)20-15(21)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMGBHZLPZKXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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